1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-propylpiperidine-3-carboxylic acid
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Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic organic compound. Imidazole derivatives have been used in various applications due to their unique chemical properties .
Synthesis Analysis
Imidazole derivatives can be synthesized through several methods. One common method is the acid-catalysed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
The molecular structure of imidazole derivatives can vary greatly depending on the specific compound. For example, 1-methylimidazole has the formula CH3C3H3N2 .Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. For instance, alcohols can be converted into carbonyl compounds via the corresponding quaternary salts .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can differ. For instance, 1-methylimidazole has a melting point of -6 °C and a boiling point of 198 °C .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonyl-3-propylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-3-5-13(12(17)18)6-4-7-16(9-13)21(19,20)11-8-15(2)10-14-11/h8,10H,3-7,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTIQDYWEOWORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN(C1)S(=O)(=O)C2=CN(C=N2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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